Methyl 3-piperidin-1-ylpropanoate
Overview
Description
Methyl 3-piperidin-1-ylpropanoate is an organic compound with the molecular formula C9H17NO2. It is a colorless liquid at room temperature and has a special smell. This compound is used in various chemical and pharmaceutical applications due to its unique structure, which includes a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-piperidin-1-ylpropanoate can be synthesized through several methods. One common method involves the esterification of 3-piperidin-1-ylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-chloropropanoic acid with piperidine, followed by esterification with methanol. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-piperidin-1-ylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-piperidin-1-ylpropanoic acid.
Reduction: 3-piperidin-1-ylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-piperidin-1-ylpropanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-piperidin-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in its structure allows it to bind to these targets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Methyl 3-piperidin-1-ylpropanoate can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure without the ester group, used as a building block in organic synthesis.
Methyl 3-piperidin-1-ylbutanoate: Similar structure with an additional carbon in the chain, used in similar applications but with different reactivity.
Ethyl 3-piperidin-1-ylpropanoate: An ethyl ester variant, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
methyl 3-piperidin-1-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAJGIRVGQSWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340687 | |
Record name | methyl 3-piperidin-1-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23573-93-5 | |
Record name | methyl 3-piperidin-1-ylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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